molecular formula C14H17N3O6 B565842 MNI-caged-NMDA

MNI-caged-NMDA

Cat. No.: B565842
M. Wt: 323.30 g/mol
InChI Key: MUCRWOILMOHLGD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MNI-caged-NMDA, also known as 4-Methoxy-7-nitroindolinyl-caged N-methyl-D-aspartic acid, is a compound used in neuroscience research. It is a caged neurotransmitter analog that releases chirally pure N-methyl-D-aspartic acid upon photolysis. This compound is particularly useful for studying the activation of N-methyl-D-aspartic acid receptors in a controlled manner .

Mechanism of Action

Target of Action

The primary target of MNI-caged-NMDA is the NMDA receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .

Mode of Action

This compound is a form of NMDA that is caged with the photosensitive 4-methoxy-7-nitroindolinyl (MNI) group . Upon exposure to light (300-380 nm excitation), the caging group is removed, and NMDA is released stoichiometrically . This uncaging process allows for precise spatial and temporal control of NMDA receptor activation .

Biochemical Pathways

The released NMDA binds to and activates the NMDA receptor, leading to an influx of calcium ions . This calcium influx triggers various downstream biochemical pathways, including those involved in synaptic plasticity . For instance, it can lead to long-term potentiation or depression of NMDA receptor-mediated synaptic transmission, which significantly impacts synapse function and information transfer in several brain areas .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its caged nature. The compound is soluble to 5 mM in water with gentle warming and to 100 mM in DMSO . Upon light-induced uncaging, NMDA is released and can interact with its target receptors . .

Result of Action

The activation of NMDA receptors by the released NMDA results in a fast-rising, sustained activation of these receptors . This activation can lead to changes in neuronal excitability and synaptic strength, contributing to processes such as learning and memory .

Action Environment

The action of this compound is influenced by various environmental factors. The efficiency of uncaging and subsequent NMDA release is dependent on the wavelength of light used . Furthermore, the compound’s action may be influenced by the local concentration of the compound, the presence of other neurotransmitters, and the specific cellular and synaptic environment .

Biochemical Analysis

Biochemical Properties

MNI-caged-NMDA interacts with NMDA receptors, a type of ionotropic glutamate receptor . Upon photolysis, it rapidly and efficiently releases chirally pure NMDA . This interaction is stoichiometric, meaning the release of NMDA is directly proportional to the amount of this compound present .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce long-term potentiation and depression of NMDA receptor-mediated synaptic transmission, which can significantly impact synapse function and information transfer in several brain areas .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NMDA receptors. Upon exposure to light (300-380 nm excitation), this compound undergoes photolysis, releasing NMDA . The released NMDA then binds to NMDA receptors, triggering a series of biochemical reactions that lead to changes in cell function .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It exhibits a rapid uncaging rate relative to ionotropic glutamate receptor activation . This allows for precise control of NMDA receptor activation, making this compound a valuable tool for studying the temporal dynamics of NMDA receptor-mediated processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the glutamatergic neurotransmission pathway. Upon photolysis, it releases NMDA, which then participates in the activation of NMDA receptors . This triggers a cascade of intracellular events, including calcium influx and activation of downstream signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily determined by its physicochemical properties and the experimental conditions. As a water-soluble compound , it can be distributed in the aqueous environment of cells and tissues. The specific details of its transport and distribution can vary depending on factors such as cell type and the presence of transport proteins.

Subcellular Localization

The subcellular localization of this compound is largely determined by its interaction with NMDA receptors, which are typically located in the cell membrane . Upon photolysis, the released NMDA binds to these receptors, suggesting that the activity of this compound is primarily localized at the cell membrane where NMDA receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MNI-caged-N-methyl-D-aspartic acid involves the incorporation of a photosensitive 4-methoxy-7-nitroindolinyl group into N-methyl-D-aspartic acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of MNI-caged-N-methyl-D-aspartic acid follows similar synthetic routes but is scaled up to meet research demands. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

MNI-caged-N-methyl-D-aspartic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MNI-caged-N-methyl-D-aspartic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

MNI-caged-N-methyl-D-aspartic acid is compared with other caged neurotransmitter analogs, such as:

MNI-caged-N-methyl-D-aspartic acid is unique due to its rapid uncaging rate and high specificity for N-methyl-D-aspartic acid receptors, making it a valuable tool for precise studies of synaptic transmission and receptor mechanisms .

Biological Activity

MNI-caged-NMDA is a photolabile compound used extensively in neuroscience to study the dynamics of NMDA receptor activity. This compound, which releases NMDA upon photolysis, allows researchers to investigate synaptic transmission with high temporal precision. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

  • This compound is a derivative of NMDA, modified with a 4-methoxy-7-nitroindolinyl (MNI) caging group.
  • It is designed to be stable until exposed to light, at which point it releases NMDA rapidly.

Mechanism of Action:

  • Upon photolysis, this compound releases NMDA, which binds to NMDA receptors and activates them.
  • This mechanism allows for precise timing in experiments, enabling the study of synaptic processes in real time.

Biological Activity

Photolytic Release:

  • The release of NMDA from its caged form can be controlled with light, providing insights into the timing and dynamics of receptor activation.
  • Studies have shown that this compound can effectively modulate synaptic transmission without causing significant background activity that could confound results .

Inhibition Studies:

  • Comparative analyses have demonstrated that while MNI-caged compounds are generally inert under resting conditions, they exhibit pronounced effects upon photolytic activation. For instance, photoreleased NMDA can lead to significant changes in excitatory postsynaptic currents (EPSCs) at various synapses .

Table 1: Comparative Effects of this compound on Synaptic Transmission

Study Method Findings
Frontiers in Cellular Neuroscience (2018)Flashlamp PhotolysisRelease of γ-D-glutamyl-glycine (γ-DGG) showed inhibition of EPSCs by 30% to 60% depending on timing .
PubMed Analysis (2005)In vitro assaysMNI-caged compounds were found to be more stable and effective than CNB-caged ligands for NMDA receptor studies .
Tocris Bioscience DataCharacterizationThis compound releases chirally pure NMDA stoichiometrically upon photolysis .

Case Study 1: Synaptic Probing

In a study examining climbing fiber-Purkinje cell synapses, researchers utilized MNI-caged-γ-DGG to determine the timing of glutamate release and its interaction with AMPA receptors. The results indicated that the timing of NMDA release significantly influenced synaptic responses, highlighting the utility of caged compounds in dissecting synaptic mechanisms .

Case Study 2: Inhibition Mechanisms

Another investigation focused on the inhibitory effects of caged ligands on NMDA receptors. It was found that while CNB-caged ligands exhibited unwanted interactions under certain conditions, MNI-caged variants remained inert until activated by light. This distinction underscores the advantages of using MNI-caged compounds for targeted studies on NMDA receptor dynamics .

Research Findings

Research has consistently shown that this compound provides a robust platform for studying synaptic transmission. Its ability to release NMDA rapidly upon photolysis enables researchers to explore:

  • The kinetics of neurotransmitter release.
  • The temporal dynamics of receptor activation.
  • The effects of various pharmacological agents on synaptic plasticity.

Properties

IUPAC Name

(2R)-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-(methylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6/c1-15-9(14(19)20)7-12(18)16-6-5-8-11(23-2)4-3-10(13(8)16)17(21)22/h3-4,9,15H,5-7H2,1-2H3,(H,19,20)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCRWOILMOHLGD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.